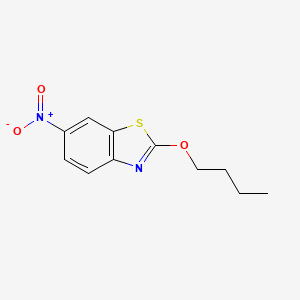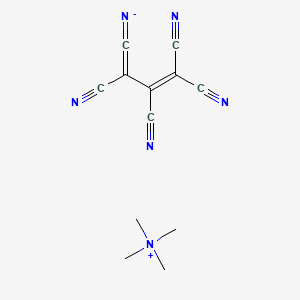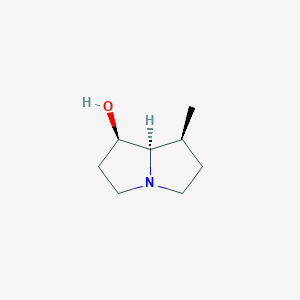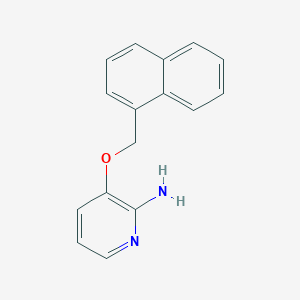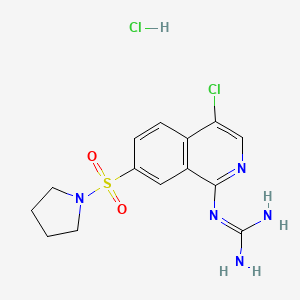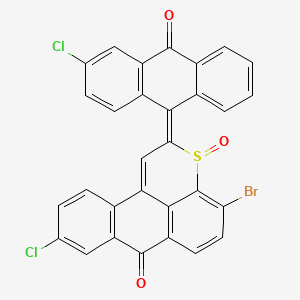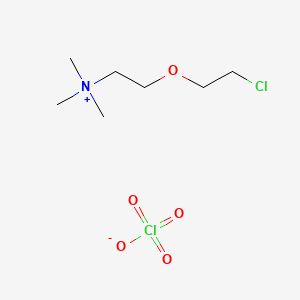
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate is a chemical compound known for its unique properties and applications. It is a quaternary ammonium compound with a perchlorate anion. This compound is used in various fields, including chemistry, biology, and industry, due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate typically involves the reaction of trimethylamine with 2-(2-chloroethoxy)ethyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or alcohols.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Mixing: Combining trimethylamine with 2-(2-chloroethoxy)ethyl chloride in a reactor.
Reaction: Allowing the reaction to proceed at controlled temperatures.
Addition of Perchloric Acid: Adding perchloric acid to form the perchlorate salt.
Purification: Purifying the product through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethoxy group.
Oxidation and Reduction: The perchlorate anion can undergo redox reactions, although the ammonium cation remains relatively stable.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Solvents: Reactions are typically carried out in polar solvents like water or alcohols.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example:
With Hydroxide Ions: The product may be an alcohol.
With Amines: The product may be a substituted amine.
Applications De Recherche Scientifique
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on molecules, while the perchlorate anion can participate in redox reactions. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacrylatoethyl trimethyl ammonium chloride: Similar in structure but with a methacrylate group instead of a chloroethoxy group.
Acryloyloxyethyl trimethyl ammonium chloride: Contains an acryloyloxy group, making it more reactive in polymerization reactions.
Uniqueness
Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate is unique due to its combination of a quaternary ammonium cation and a perchlorate anion. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
74886-56-9 |
|---|---|
Formule moléculaire |
C7H17Cl2NO5 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
2-(2-chloroethoxy)ethyl-trimethylazanium;perchlorate |
InChI |
InChI=1S/C7H17ClNO.ClHO4/c1-9(2,3)5-7-10-6-4-8;2-1(3,4)5/h4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QCBGCRLELTVSQK-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOCCCl.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
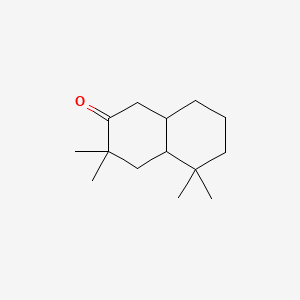

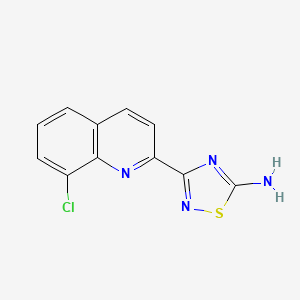
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
